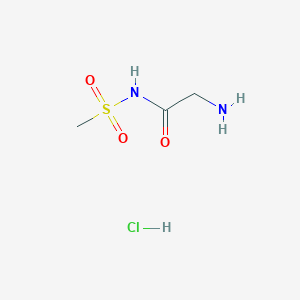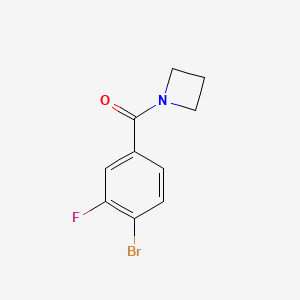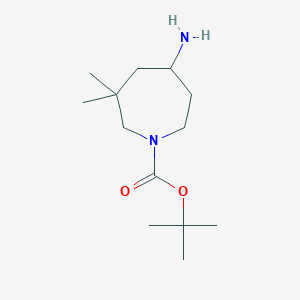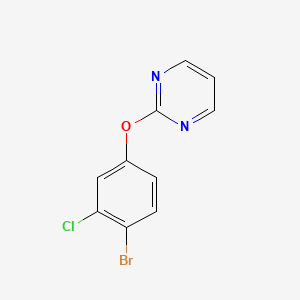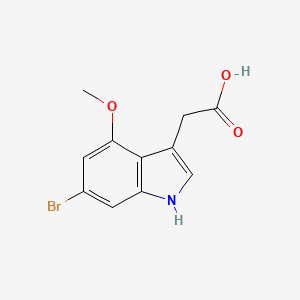
6-Bromo-4-methoxyindole-3-acetic acid
Übersicht
Beschreibung
6-Bromo-4-methoxyindole-3-acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . It’s a reactant used in the synthesis of potent, selective chymase inhibitors .
Synthesis Analysis
Indole derivatives are synthesized from tryptophan through several independent biosynthetic pathways . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu3SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methoxyindole-3-acetic acid is similar to that of 4-Bromoindole-3-acetic Acid, which has a linear formula of C10H8BrNO2 .Chemical Reactions Analysis
6-Bromo-4-methoxyindole-3-acetic acid, like other indole derivatives, can undergo various chemical reactions. For instance, Methyl 6-Bromoindole-4-carboxylate is a reactant used in the synthesis of potent, selective chymase inhibitors .Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling and Chemical Analysis
6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid (a related compound to 6-Bromo-4-methoxyindole-3-acetic acid), has been found to be a novel fluorophore with strong fluorescence in a wide pH range, which is useful for biomedical analysis. It exhibits strong fluorescence, stability against light and heat, and has potential applications as a fluorescent labeling reagent for carboxylic acids, demonstrating its utility in chemical analysis (Hirano et al., 2004).
Synthesis of Antimicrobial Compounds
Compounds structurally similar to 6-Bromo-4-methoxyindole-3-acetic acid, such as 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile, have been synthesized and tested for antimicrobial activities. These compounds demonstrate the potential of 6-Bromo-4-methoxyindole-3-acetic acid derivatives to serve as antimicrobial agents, showcasing their importance in medical and pharmaceutical research (Gadaginamath & Patil, 2002).
Chemical Synthesis and Molecular Structure Analysis
The title compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been synthesized and studied for its molecular structure, indicating the potential for 6-Bromo-4-methoxyindole-3-acetic acid to be used in various synthetic and structural chemistry applications. The analysis of substituents and molecular geometry provides insights into the electron-withdrawing and electron-donating properties of the chemical structure (Guzei, Gunderson & Hill, 2010).
Drug Discovery and Molecular Agonists
6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid has been identified as a potent and selective agonist for the G protein-coupled receptor GPR35. This demonstrates the potential of 6-Bromo-4-methoxyindole-3-acetic acid derivatives in the field of drug discovery, particularly for targeting specific receptors involved in various diseases (Thimm, Funke, Meyer & Müller, 2013).
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 6-Bromo-4-methoxyindole-3-acetic acid, have promising bioactivity with therapeutic potential to treat human diseases . They also have value for flavor and fragrance applications, for example, in the food industry or perfumery . Future research may focus on the development of novel methods of synthesis and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
Eigenschaften
IUPAC Name |
2-(6-bromo-4-methoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-9-4-7(12)3-8-11(9)6(5-13-8)2-10(14)15/h3-5,13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVLLOSCRGHYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CN2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methoxyindole-3-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




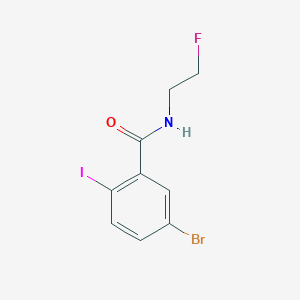

![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)

